molecular formula C12H10BrN3O2S B2834928 6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1704515-54-7

6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2834928
M. Wt: 340.2
InChI Key: ARYUNMBBIVFCOF-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The structure of a product of a reaction involving a pyrimidine derivative and 4-bromobenzenesulfonyl chloride was investigated by X-ray structural analysis .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, a new protocol for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Anticancer Research

Specific Scientific Field

Oncology and cancer research.

6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

has shown promising anticancer properties. Researchers have investigated its effects on various cancer cell lines in vitro and in vivo. The compound exhibits cytotoxicity against cancer cells, making it a potential candidate for further development as an anticancer agent .

Experimental Procedures

  • Synthesis : The compound can be synthesized using appropriate synthetic routes. Various methods exist for the preparation of pyrimidines, including cyclization reactions and functional group transformations .

Results

Compound 5 (a derivative of 6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine ) demonstrated the highest cytotoxicity against cancer cell lines. Quantitative data, such as IC50 values (concentration required for 50% inhibition), indicate its potency .

Anti-Inflammatory Applications

Specific Scientific Field

Immunology and inflammation research.

Summary

Pyrimidines, including 6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine , exhibit anti-inflammatory effects. These compounds modulate key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Their inhibitory action reduces inflammation and tissue damage .

Experimental Procedures

Results

Numerous pyrimidines, including the compound , exhibit potent anti-inflammatory effects. Structure-activity relationship (SAR) studies reveal key features responsible for their activity. Researchers aim to develop novel pyrimidine analogs with enhanced anti-inflammatory properties and minimal toxicity .

Other Applications

Specific Scientific Field

Varied fields, including medicinal chemistry and drug discovery.

Summary

Researchers explore other applications of 6-(2-bromobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine beyond anticancer and anti-inflammatory effects. These may include enzyme inhibition, receptor modulation, or other biological activities. Further investigations are needed to uncover additional applications.

Experimental Procedures

Results

While anticancer and anti-inflammatory effects are well-established, ongoing research aims to uncover novel applications for this compound in diverse scientific fields .

Future Directions

Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(2-bromophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c13-10-3-1-2-4-12(10)19(17,18)16-6-9-5-14-8-15-11(9)7-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYUNMBBIVFCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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